molecular formula C12H15ClN2 B2536792 8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline CAS No. 1082914-80-4

8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline

Cat. No. B2536792
CAS RN: 1082914-80-4
M. Wt: 222.72
InChI Key: PCJHIOJAJRVRMN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline include a density of 1.3±0.1 g/cm³, a boiling point of 623.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 92.3±3.0 kJ/mol and a flash point of 330.7±31.5 °C .

Scientific Research Applications

Synthesis and Structural Insights

  • Transannular Rearrangements and Synthesis of Tetramic Acids : A study demonstrated the synthesis of tetramic acids with a benzo[f]indolizine skeleton through diastereoselective transannular rearrangements in pyrazino[1,2-b]isoquinolin-4-ones. This rearrangement leads to unexpected transformations, showing the potential for creating diverse chemical structures from pyrazino[2,1-a]isoquinoline derivatives (Ortín et al., 2010).

  • Cycloisomerizations and Cycloaddition Reactions : Another study focused on the unusual reactivity of isoquinolinones generated by silver-catalyzed cycloisomerizations, leading to the formation of complex structures through [4 + 2]-cycloaddition reactions. This highlights the compound's versatility in synthesizing structurally complex molecules (Fernández et al., 2019).

  • Spectral and Chemical Properties : The spectral properties of acyl derivatives of pyrazino[2,1-a]isoquinolin-4-one were explored, showing the potential for detailed chemical analysis and understanding of these compounds' structures (Kieć‐Kononowicz, 1989).

Antifungal and Antitumor Applications

  • Antifungal Activities : Novel pyrazino[2,1-a]isoquinolin compounds were synthesized and evaluated for their antifungal activities in vitro, with some showing stronger activities than lead compounds and the active control fluconazole. This suggests their potential as novel antifungal agents (Tang et al., 2010).

  • Antitumor Activities : Compounds derived from pyrazino[2,1-a]isoquinoline and related structures were evaluated for their antitumor activities, showcasing the chemical backbone's potential in developing new antitumor agents (Hassaneen et al., 2013).

properties

IUPAC Name

8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c13-11-3-1-2-10-9(11)4-6-15-7-5-14-8-12(10)15/h1-3,12,14H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJHIOJAJRVRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNCC2C3=C1C(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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